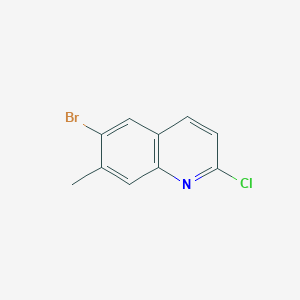
6-Bromo-2-chloro-7-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chloro-7-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including medicine, agriculture, and materials science, due to their unique structural and functional characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-7-methylquinoline typically involves the halogenation of quinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective catalysts and reagents. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
化学反应分析
Types of Reactions
6-Bromo-2-chloro-7-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, nucleophilic substitution can occur at the halogenated positions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties and reactivity.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which can form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted quinoline derivatives .
科学研究应用
6-Bromo-2-chloro-7-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 6-Bromo-2-chloro-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
相似化合物的比较
Similar Compounds
6-Bromo-4-chloro-7-methylquinoline: Another halogenated quinoline derivative with similar chemical properties.
2-Chloroquinoline-3-carbaldehyde: A quinoline derivative with different functional groups, used in various synthetic applications.
Uniqueness
6-Bromo-2-chloro-7-methylquinoline is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in the quinoline ring can enhance its potential as a versatile intermediate in organic synthesis .
属性
CAS 编号 |
99455-16-0 |
|---|---|
分子式 |
C10H7BrClN |
分子量 |
256.52 g/mol |
IUPAC 名称 |
6-bromo-2-chloro-7-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-9-7(5-8(6)11)2-3-10(12)13-9/h2-5H,1H3 |
InChI 键 |
XDHMLWROGHKLIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=N2)Cl)C=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















